2,6-Dichloro-N,N-dimethylpyridin-4-amine
Overview
Description
2,6-Dichloro-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H8Cl2N2 . It is often used in research and development .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-N,N-dimethylpyridin-4-amine consists of a pyridine ring with two chlorine atoms at the 2 and 6 positions and a dimethylamine group at the 4 position .Physical And Chemical Properties Analysis
2,6-Dichloro-N,N-dimethylpyridin-4-amine is a solid under normal conditions. It should be stored under an inert gas (nitrogen or argon) at 2-8°C .Scientific Research Applications
Application 1: Synthesis of Pyrimidine-based Compounds
- Summary of the Application: The compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which is structurally similar to 2,6-Dichloro-N,N-dimethylpyridin-4-amine, is used in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems .
- Methods of Application: The method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- Results or Outcomes: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Application 2: Synthesis of Energetic Materials
- Summary of the Application: 4-amino-2,6-dichloropyridine, another compound similar to 2,6-Dichloro-N,N-dimethylpyridin-4-amine, is used in the synthesis of energetic materials .
- Methods of Application: The synthesis involves oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .
- Results or Outcomes: The synthetic reactions proceed under mild conditions and result in the production of 4-amino-2,6-dichloropyridine, an important intermediate for the investigation of N-heterocyclic compounds and potential applications .
Application 3: Synthesis of Ionic Liquids
- Summary of the Application: N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids are used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
- Methods of Application: The synthesis of new N,N-dimethylpyridin-4-amine based ionic liquids is reported. These ionic liquids are used as catalysts for the synthesis of indoles and 1H-tetrazoles. The method is environmentally friendly, requiring only minimum catalyst loading .
- Results or Outcomes: The method allows for the facile synthesis of indoles and 1H-tetrazoles. The reaction was carried out under a solvent-free environment .
Application 4: Crystal Structure Analysis
- Summary of the Application: Dichloro(N,N-dimethylpyridin-4-amine)-(η6-p-cymene)ruthenium(II), a compound similar to 2,6-Dichloro-N,N-dimethylpyridin-4-amine, has been analyzed for its crystal structure .
- Methods of Application: The crystal structure of the compound was analyzed using X-ray diffraction techniques .
- Results or Outcomes: The analysis provided detailed information about the arrangement of atoms in the crystal and the chemical bonds between them .
Application 5: Synthesis of 4-Amino-2,6-Dichloropyridine Derivatives
- Summary of the Application: 4-Amino-2,6-dichloropyridine, a compound similar to 2,6-Dichloro-N,N-dimethylpyridin-4-amine, is used in the synthesis of its derivatives .
- Methods of Application: The synthesis involves oxidation of 2,6-dichloropyridine to give a pyridine derivative, which is then subjected to nitration followed by reduction .
- Results or Outcomes: The synthetic reactions proceed under mild conditions and result in the production of 4-amino-2,6-dichloropyridine derivatives .
Application 6: Use in Ionic Liquids
- Summary of the Application: N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids are used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
- Methods of Application: The synthesis of new N,N-dimethylpyridin-4-amine based ionic liquids is reported. These ionic liquids are used as catalysts for the synthesis of indoles and 1H-tetrazoles. The method is environmentally friendly, requiring only minimum catalyst loading .
- Results or Outcomes: The method allows for the facile synthesis of indoles and 1H-tetrazoles. The reaction was carried out under a solvent-free environment .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dichloro-N,N-dimethylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-11(2)5-3-6(8)10-7(9)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCXLXKIEYEONV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479227 | |
Record name | 4-Pyridinamine, 2,6-dichloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N,N-dimethylpyridin-4-amine | |
CAS RN |
175461-34-4 | |
Record name | 4-Pyridinamine, 2,6-dichloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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